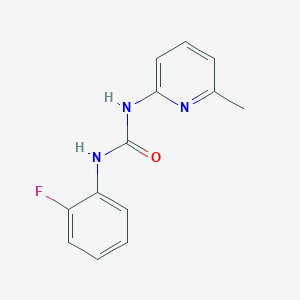

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea

Description

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is a urea derivative featuring a 2-fluorophenyl group and a 6-methylpyridin-2-yl moiety linked via a urea bridge. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition, anticancer, and pesticidal properties. The fluorine atom on the phenyl ring and the methyl group on the pyridine likely influence electronic, steric, and pharmacokinetic properties, such as metabolic stability and binding affinity.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-9-5-4-8-12(15-9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMWRZDFSZSAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-fluoroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 5e)

- Substituents :

- Pyridine ring: 4-chloro and 2-methyl groups.

- Phenyl ring: 3-trifluoromethyl group.

- Key Data :

- Comparison: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the target compound’s 2-fluorophenyl group.

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Substituents :

- Phenyl ring: 4-methoxy group (electron-donating).

- Pyridine equivalent: Pyrrole-2-carbonyl group (introduces a heterocyclic system).

- Comparison: The methoxy group may improve solubility but reduce metabolic stability compared to fluorine.

1-(6-Methylpyridin-2-yl)-3-(spirocyclic)urea (GSK-3 Inhibitor)

- Substituents :

- Pyridine ring: 6-methyl group (shared with the target compound).

- Urea nitrogen: Complex spirocyclic system.

- Activity : Potent glycogen synthase kinase-3 (GSK-3) inhibition .

- The spirocyclic substituent likely confers selectivity for GSK-3 over other targets.

Flufenoxuron (Pesticide)

- Structure : 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea.

- Activity : Insect growth regulator .

- Comparison :

- Multiple fluorine atoms enhance environmental persistence and pesticidal activity.

- The benzoyl group differentiates its mechanism from medicinal urea derivatives.

Data Table: Structural and Functional Comparison

Substituent Effects on Activity

- Fluorine vs. Trifluoromethyl : The target’s 2-fluorophenyl group offers moderate electronegativity and smaller steric bulk compared to trifluoromethyl, which may improve membrane permeability .

- Pyridine Methyl Group : The 6-methylpyridin-2-yl group, common in the target and GSK-3 inhibitor, likely facilitates π-π stacking or hydrophobic interactions in binding pockets .

Biological Activity

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is a compound belonging to the class of urea derivatives, characterized by a fluorophenyl group and a methylpyridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN3O, with a molecular weight of 241.25 g/mol. The presence of the fluorine atom significantly influences its chemical reactivity and biological interactions, making it a subject of interest for various applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor signaling pathways. This dual action makes it a candidate for therapeutic applications in various diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

Additionally, this compound has shown potential antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.1 |

| Bacillus subtilis | 0.08 |

The presence of the fluorine atom enhances its binding affinity to bacterial enzymes, contributing to its antimicrobial effects.

Case Studies

- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.

- Synergistic Effects : Combining this compound with traditional antibiotics has shown synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains.

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of 2-fluoroaniline with 6-methyl-2-pyridinecarboxylic acid chloride.

- Formation of an intermediate isocyanate.

- Reaction with amines to yield the desired urea derivative.

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0-25°C

- Base: Triethylamine

Industrial Production

For large-scale production, continuous flow reactors are employed to enhance efficiency and yield while adhering to green chemistry principles to minimize waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.